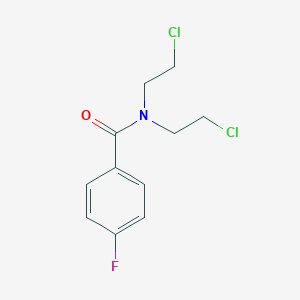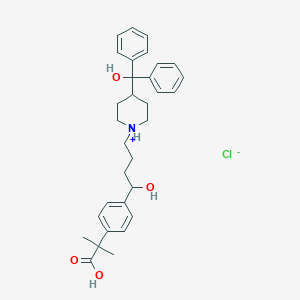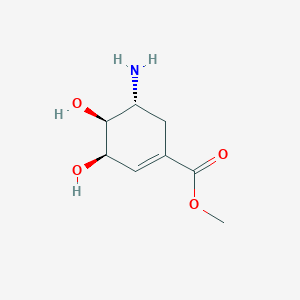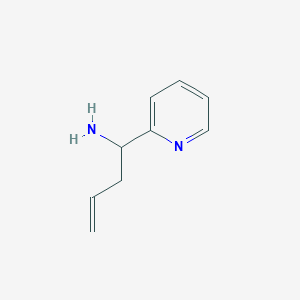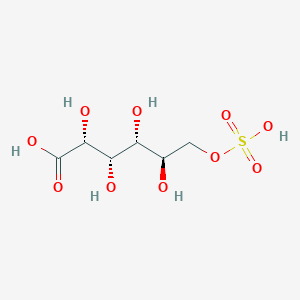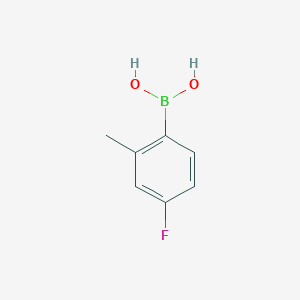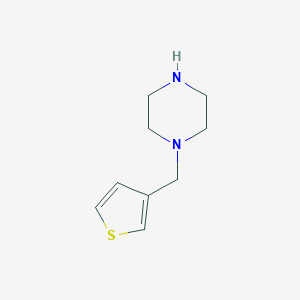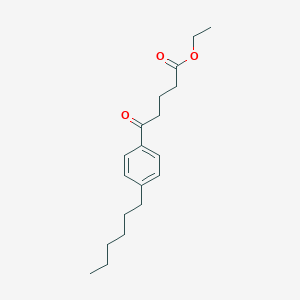
Ethyl 5-(4-hexylphenyl)-5-oxovalerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(4-hexylphenyl)-5-oxovalerate, commonly known as EHPVO, is a synthetic ester that is widely used in the laboratory for a variety of applications. It is a versatile compound with a wide range of uses in the laboratory, from chemical synthesis to various applications in scientific research.
Aplicaciones Científicas De Investigación
Application in Organic Solar Cells
Specific Scientific Field
Materials Science and Renewable Energy
Summary of the Application
Compounds similar to “Ethyl 5-(4-hexylphenyl)-5-oxovalerate” have been used in the synthesis of conjugated polymers for organic solar cells . These polymers have alternating donor-acceptor structures, which are crucial for achieving high power conversion efficiency .
Methods of Application or Experimental Procedures
The conjugated polymers are synthesized via direct (hetero) arylation polymerization, using a catalyst system . The synthesized polymers are then characterized using various techniques such as FT-IR, GPC, 1H NMR, and XRD .
Results or Outcomes
The optical and thermal properties of the synthesized polymers are investigated, and their electrochemical properties are evaluated via cyclic voltammetry . These polymers have suitable HOMO–LUMO energy levels for use in organic solar cells .
Application in Non-Fullerene Organic Solar Cells
Specific Scientific Field
Materials Science and Renewable Energy
Summary of the Application
Compounds with similar structures have been used in the synthesis of acceptor-donor-acceptor (A-D-A) type molecules for non-fullerene organic solar cells .
Methods of Application or Experimental Procedures
The A-D-A type molecules are synthesized with indacenodithiophene as the donating central core and various end-capping acceptor units . The synthesized molecules are then studied for their optical and electrochemical properties .
Results or Outcomes
The nature and strength of the terminal groups on these molecules have a decisive influence on the performance of the organic solar cells .
Application in Corrosion Resistance Materials
Specific Scientific Field
Materials Science and Engineering
Summary of the Application
Conjugated polymers, like the ones that could potentially be synthesized from “Ethyl 5-(4-hexylphenyl)-5-oxovalerate”, have been applied as potential materials in corrosion resistance . These polymers can form a protective layer on the surface of metals, preventing the corrosive medium from reaching the metal surface .
Methods of Application or Experimental Procedures
The conjugated polymers are synthesized and then applied to the metal surface. The effectiveness of the corrosion resistance is evaluated by immersing the coated metal in a corrosive medium and measuring the rate of corrosion .
Results or Outcomes
The application of these conjugated polymers can significantly reduce the rate of corrosion, thereby extending the lifespan of the metal .
Application in Amperometric Sensors
Specific Scientific Field
Summary of the Application
Conjugated polymers have also been used in the development of amperometric sensors . These sensors can detect the presence of specific analytes based on their electrochemical properties .
Methods of Application or Experimental Procedures
The conjugated polymers are used to fabricate the sensing element of the amperometric sensor. The sensor is then exposed to a sample containing the analyte, and the change in current is measured .
Results or Outcomes
The amperometric sensors developed using these conjugated polymers have shown high sensitivity and selectivity towards the target analytes .
Application in Conductive Polymers
Summary of the Application
Compounds similar to “Ethyl 5-(4-hexylphenyl)-5-oxovalerate” have been used in the synthesis of conductive polymers . These polymers play an increasingly important role in various applications due to their unique properties .
Methods of Application or Experimental Procedures
The monomer units are synthesized and then polymerized to form the conductive polymers . The properties of the polymers are then characterized using various techniques .
Results or Outcomes
The synthesized conductive polymers have shown improved performance in various devices .
Application in Organic Semiconductor Materials
Summary of the Application
Compounds with similar structures have been used in the synthesis of organic semiconductor materials for photovoltaic technologies . These materials are promising for ultra-low-cost energy sources .
Methods of Application or Experimental Procedures
The organic semiconductor materials are synthesized and then used in the fabrication of photovoltaic devices . The performance of these devices is then evaluated .
Results or Outcomes
The organic semiconductor materials have shown excellent properties such as flexibility, lightness, transparency, and indoor efficiency, which can be an advantage in integrating organic solar cells in buildings or wearable devices .
Propiedades
IUPAC Name |
ethyl 5-(4-hexylphenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-3-5-6-7-9-16-12-14-17(15-13-16)18(20)10-8-11-19(21)22-4-2/h12-15H,3-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCOTGAWAQGWRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)CCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40577549 |
Source


|
| Record name | Ethyl 5-(4-hexylphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40577549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-hexylphenyl)-5-oxovalerate | |
CAS RN |
138247-14-0 |
Source


|
| Record name | Ethyl 5-(4-hexylphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40577549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162116.png)
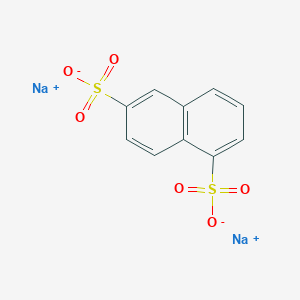
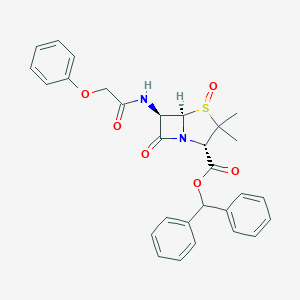
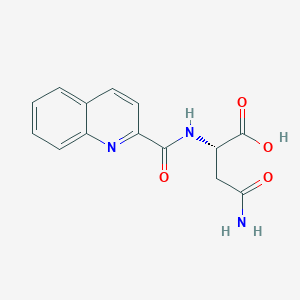
![3-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide](/img/structure/B162129.png)
